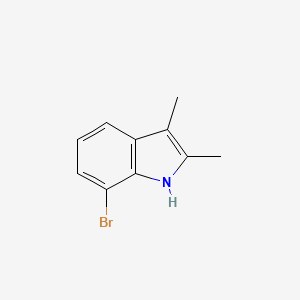

7-bromo-2,3-dimethyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2,3-dimethyl-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound widely recognized for its presence in various natural products and pharmaceuticals. The indole nucleus is a core structure in many biologically active molecules, making its derivatives, such as this compound, of great interest in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3-dimethyl-1H-indole typically involves the bromination of 2,3-dimethylindole. One common method includes the following steps:

Starting Material: 2,3-dimethylindole.

Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often involve maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 7-position.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: 7-Bromo-2,3-dimethyl-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate (KMnO₄) can introduce additional functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in an aqueous medium.

Coupling Reactions: Palladium catalysts with phosphine ligands in organic solvents like toluene or DMF.

Major Products

Substitution Products: Depending on the nucleophile, products like 7-methoxy-2,3-dimethyl-1H-indole can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Coupling Products: Complex indole derivatives with extended aromatic systems.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

7-Bromo-2,3-dimethyl-1H-indole serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for selective reactions that can lead to the formation of various derivatives. This compound is often utilized in electrophilic aromatic substitution reactions, where bromine is introduced to the indole ring under controlled conditions to yield high-purity products.

| Synthesis Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Introduction of bromine at the 7-position of the indole ring using bromine and a catalyst. |

| Coupling Reactions | Used in Suzuki or Heck coupling reactions to form biaryl compounds. |

| Oxidation | Can be oxidized to yield indole-2,3-diones or other oxidized derivatives. |

Biological Applications

Medicinal Chemistry

This compound exhibits promising biological activities, making it a candidate for drug development. Research indicates that indole derivatives possess a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The mechanism involves apoptosis induction and disruption of cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing potential as an antibacterial agent.

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer (MCF-7) | MCF-7 Breast Cancer | Low micromolar range |

| Antimicrobial | Staphylococcus aureus | Effective |

| Antimicrobial | Escherichia coli | Effective |

Material Science

Dyes and Pigments

In addition to its medicinal applications, this compound is explored for its use in developing dyes and pigments due to its vibrant color properties and stability under various conditions. This application is particularly relevant in industries focused on textiles and coatings.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates good gastrointestinal absorption and a favorable metabolic profile. However, safety assessments are critical when considering its use in pharmaceuticals.

Safety Data

| Property | Description |

|---|---|

| Absorption | High gastrointestinal absorption |

| Toxicity | Requires handling precautions to avoid skin and eye contact |

Mecanismo De Acción

The mechanism by which 7-bromo-2,3-dimethyl-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

7-Chloro-2,3-dimethyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

7-Bromoindole: Lacks the methyl groups at the 2 and 3 positions, affecting its steric and electronic properties.

Uniqueness

7-Bromo-2,3-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and steric effects. This combination allows for selective functionalization and diverse applications in synthesis and research.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Actividad Biológica

7-Bromo-2,3-dimethyl-1H-indole is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. The compound has garnered attention due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

This compound can be synthesized through bromination of 2,3-dimethylindole followed by carboxylation. The synthesis typically involves using bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. This compound serves as a precursor for developing new pharmaceuticals and agrochemicals due to its unique structure that influences its reactivity and biological activity.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. A study highlighted that compounds with indole scaffolds could inhibit viral replication by interacting with viral enzymes and cellular pathways.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, it was found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cell lines .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against various bacterial strains. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within biological systems. The indole ring structure allows it to interact with receptors and enzymes, modulating their activity. This interaction can either inhibit or activate specific biochemical pathways, leading to the desired biological effects .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar indole derivatives was conducted:

| Compound Name | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 5-Bromoindole-2-carboxylic acid | Low | Moderate | Moderate |

| Indole-3-acetic acid | Low | Low | High |

This table illustrates that while this compound shows significant biological activities across various domains, other derivatives may have varying levels of efficacy depending on their structural modifications .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Antiviral Study : A study demonstrated that this compound effectively inhibited the replication of a specific virus in vitro, showing a dose-dependent response.

- Cancer Research : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

- Antibacterial Assessment : Clinical isolates of bacteria showed susceptibility to this compound in disk diffusion assays, indicating its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

7-bromo-2,3-dimethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPLJYFGWKNGSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.